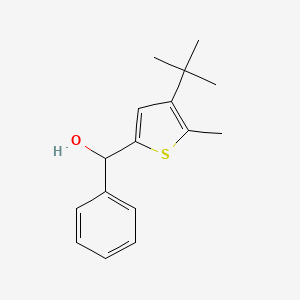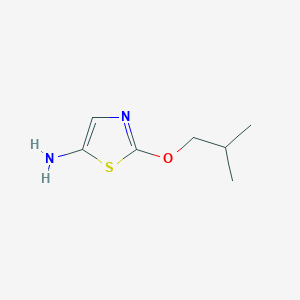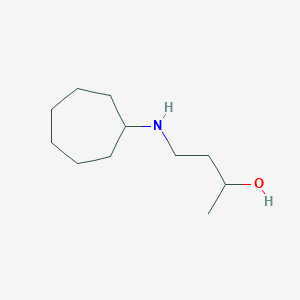
4-(Cycloheptylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cycloheptylamino)butan-2-ol is an organic compound with the molecular formula C₁₁H₂₃NO It is a secondary alcohol with a cycloheptylamino group attached to the butan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cycloheptylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with butan-2-one under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cycloheptylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of cycloheptylamino butanone or butanal.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
4-(Cycloheptylamino)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Cycloheptylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Morpholin-4-yl)butan-2-ol: Similar structure with a morpholine group instead of a cycloheptylamino group.
Butan-2-ol: A simpler alcohol without the amino group.
Cycloheptylamine: Contains the cycloheptylamino group but lacks the butan-2-ol backbone.
Uniqueness
4-(Cycloheptylamino)butan-2-ol is unique due to the presence of both the cycloheptylamino group and the butan-2-ol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
4-(cycloheptylamino)butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-10(13)8-9-12-11-6-4-2-3-5-7-11/h10-13H,2-9H2,1H3 |
InChI-Schlüssel |
ANNWMQBETUIBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC1CCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


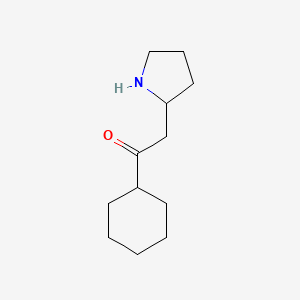
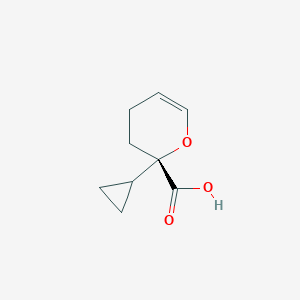


![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)


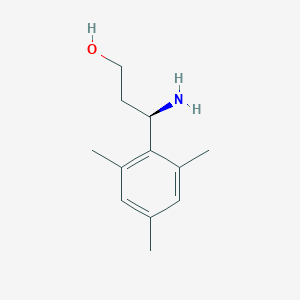
![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)
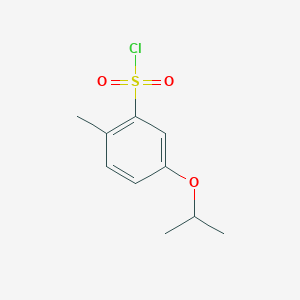

![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)
